4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The presence of a chlorophenyl group and a thia-azaspirodecane core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-chloroaniline and mercaptoacetic acid in dry benzene. This reaction is carried out under reflux conditions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced spirocyclic amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-ulcer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Used in medicinal chemistry for its potential therapeutic effects.
2-Azaspiro[4.5]decan-3-one: Utilized in various chemical syntheses.
Uniqueness
4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its unique chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20ClNOS |
---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H20ClNOS/c1-2-12-7-9-16(10-8-12)18(15(19)11-20-16)14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
GKDAZNXYLAPGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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